molecular formula C9H10BrNO2 B1271399 3-Bromo-2,4,6-trimethylnitrobenzene CAS No. 90561-85-6

3-Bromo-2,4,6-trimethylnitrobenzene

Cat. No.: B1271399
CAS No.: 90561-85-6
M. Wt: 244.08 g/mol
InChI Key: IUFDRRDWXUSFBG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-2,4,6-trimethylnitrobenzene typically involves the bromination of 2,4,6-trimethylnitrobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-2,4,6-trimethylnitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-2,4,6-trimethylnitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trimethylnitrobenzene involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

3-Bromo-2,4,6-trimethylnitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular applications in organic synthesis and research.

Properties

IUPAC Name

2-bromo-1,3,5-trimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFDRRDWXUSFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373768
Record name 3-Bromo-2,4,6-trimethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-85-6
Record name 3-Bromo-2,4,6-trimethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitromesitylene
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